Cas no 866769-80-4 (methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)

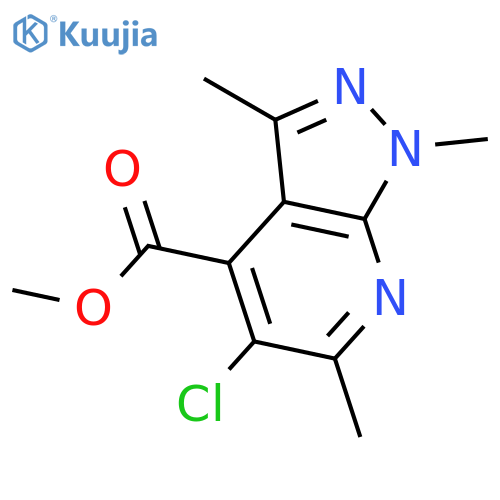

866769-80-4 structure

商品名:methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate

CAS番号:866769-80-4

MF:C11H12ClN3O2

メガワット:253.684881210327

MDL:MFCD06196655

CID:3112993

PubChem ID:19587931

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- <br>5-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid methy l ester

- methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate

- methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

- EN300-231241

- methyl5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

- CS-0282612

- methyl 5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylate

- AKOS003745970

- 866769-80-4

- STK351587

- NCGC00339893-01

- AB01333787-02

-

- MDL: MFCD06196655

- インチ: InChI=1S/C11H12ClN3O2/c1-5-7-8(11(16)17-4)9(12)6(2)13-10(7)15(3)14-5/h1-4H3

- InChIKey: NMAKXERSJIOGMD-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(C)C2=NC(=C(C(=C12)C(=O)OC)Cl)C

計算された属性

- せいみつぶんしりょう: 253.0618043Da

- どういたいしつりょう: 253.0618043Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 57Ų

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM272056-10g |

Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 97% | 10g |

$1117 | 2021-08-18 | |

| Chemenu | CM272056-1g |

Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 97% | 1g |

$261 | 2023-02-16 | |

| Enamine | EN300-231241-0.5g |

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 95% | 0.5g |

$353.0 | 2024-06-20 | |

| Enamine | EN300-231241-0.1g |

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 95% | 0.1g |

$132.0 | 2024-06-20 | |

| Enamine | EN300-231241-1.0g |

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 95% | 1.0g |

$470.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353282-100mg |

Methyl 5-chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 97% | 100mg |

¥2851.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353282-50mg |

Methyl 5-chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 97% | 50mg |

¥1900.00 | 2024-04-27 | |

| Enamine | EN300-231241-10.0g |

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 95% | 10.0g |

$2024.0 | 2024-06-20 | |

| Chemenu | CM272056-5g |

Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 97% | 5g |

$703 | 2023-02-16 | |

| Enamine | EN300-231241-2.5g |

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |

866769-80-4 | 95% | 2.5g |

$923.0 | 2024-06-20 |

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

866769-80-4 (methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量